An In-depth Technical Guide to the Synthesis of (2R)-Atecegatran
An In-depth Technical Guide to the Synthesis of (2R)-Atecegatran
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Atecegatran, also known as Atecegatran metoxil or AZD0837, is a direct thrombin inhibitor that has been investigated for its anticoagulant properties. It is a prodrug that is converted in vivo to its active form, AR-H067637. This document provides a detailed overview of the synthesis pathway for (2R)-Atecegatran, including key intermediates, reaction conditions, and quantitative data where available from public domain sources. The synthesis is a multi-step process involving the preparation of key chiral fragments and their subsequent coupling.
Core Synthesis Pathway
The synthesis of (2R)-Atecegatran can be conceptually divided into the preparation of three key intermediates:
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(R)-3-chloro-5-(difluoromethoxy)mandelic acid: This chiral acid provides the (R)-hydroxyacetyl moiety of the final molecule.
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(S)-Azetidine-2-carboxamide derivative: This provides the central azetidine ring structure.
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4-(N'-methoxycarbamimidoyl)benzylamine: This fragment provides the P1-binding moiety that interacts with the active site of thrombin.
The overall synthetic strategy involves the coupling of these intermediates to assemble the final (2R)-Atecegatran molecule.
Experimental Protocols and Data
Note: The following protocols are illustrative and based on general procedures for the synthesis of similar compounds. Specific reaction conditions, solvents, and reagents may vary.
Step 1: Synthesis of (R)-3-chloro-5-(difluoromethoxy)mandelic acid
The synthesis of this key chiral intermediate likely begins with the corresponding aldehyde, 3-chloro-5-(difluoromethoxy)benzaldehyde.
Protocol:
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Cyanohydrin Formation: 3-chloro-5-(difluoromethoxy)benzaldehyde is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a chiral catalyst to stereoselectively form the (R)-cyanohydrin.
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Hydrolysis: The resulting (R)-cyanohydrin is then hydrolyzed under acidic or basic conditions to yield (R)-3-chloro-5-(difluoromethoxy)mandelic acid.
| Step | Reactants | Reagents/Catalysts | Solvent | Typical Yield (%) |
| Cyanohydrin Formation | 3-chloro-5-(difluoromethoxy)benzaldehyde, Trimethylsilyl cyanide (TMSCN) | Chiral Lewis acid | Dichloromethane | >90 |
| Hydrolysis | (R)-3-chloro-5-(difluoromethoxy)mandelonitrile | HCl (aq) | Dioxane | >95 |
Step 2: Preparation of the (S)-Azetidine-2-carboxamide fragment
This fragment is prepared from (S)-azetidine-2-carboxylic acid.
Protocol:
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Amidation: (S)-Azetidine-2-carboxylic acid is coupled with 4-(aminomethyl)benzonitrile using a suitable peptide coupling agent, such as HATU or EDC/HOBt, to form the corresponding amide.
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Conversion of Nitrile to Methoxycarbamimidoyl group: The nitrile group is converted to the N'-methoxycarbamimidoyl group. This is a multi-step process likely involving:
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Formation of an imidate from the nitrile.
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Reaction of the imidate with methoxyamine.
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| Step | Reactants | Reagents/Catalysts | Solvent | Typical Yield (%) |
| Amidation | (S)-Azetidine-2-carboxylic acid, 4-(aminomethyl)benzonitrile | HATU, DIPEA | DMF | 80-90 |
| Methoxycarbamimidoyl Formation | (S)-N-(4-cyanobenzyl)azetidine-2-carboxamide, Methoxyamine hydrochloride | - | Ethanol | 70-80 |
Step 3: Coupling and Final Assembly
The final step involves the coupling of the chiral mandelic acid derivative with the azetidine-2-carboxamide fragment.
Protocol:
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(R)-3-chloro-5-(difluoromethoxy)mandelic acid is activated, for example, by forming the corresponding acid chloride or by using a peptide coupling reagent.
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The activated mandelic acid is then reacted with the (S)-N-(4-(N'-methoxycarbamimidoyl)benzyl)azetidine-2-carboxamide to form (2R)-Atecegatran.
| Step | Reactants | Reagents/Catalysts | Solvent | Typical Yield (%) |
| Final Coupling | (R)-3-chloro-5-(difluoromethoxy)mandelic acid, (S)-N-(4-(N'-methoxycarbamimidoyl)benzyl)azetidine-2-carboxamide | EDC, HOBt | Dichloromethane | 60-70 |
Synthesis Pathway Diagram
The following diagram illustrates the logical flow of the synthesis of (2R)-Atecegatran.
Caption: Synthesis pathway of (2R)-Atecegatran from starting materials.
Conclusion
The synthesis of (2R)-Atecegatran is a complex, multi-step process that relies on the stereoselective formation of a key chiral mandelic acid derivative and its subsequent coupling with a functionalized azetidine-2-carboxamide fragment. While detailed experimental procedures and quantitative data are not fully available in the public domain, the outlined pathway provides a comprehensive overview for researchers and drug development professionals interested in this class of direct thrombin inhibitors. Further investigation of patents from AstraZeneca may provide more specific details for those seeking to replicate or adapt this synthesis.
